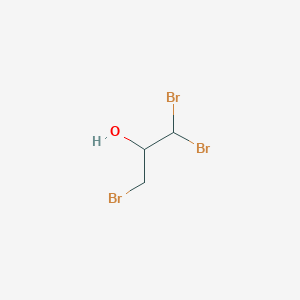
2-Propanol, 1,1,3-tribromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1,3-tribromo- is an organic compound with the molecular formula C₃H₅Br₃O. It is a brominated derivative of propanol and is known for its significant reactivity due to the presence of three bromine atoms. This compound is used in various chemical reactions and has applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propanol, 1,1,3-tribromo- can be synthesized through the bromination of 2-propanol. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2-Propanol, 1,1,3-tribromo- involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propanol, 1,1,3-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of less brominated or debrominated alcohols.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1,3-tribromo- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1,3-tribromo- involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1,1,3-Tribromo-2-propanol: Another brominated propanol with similar reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated and fluorinated propanol with unique chemical properties.
2,2-Bis(bromomethyl)propane-1,3-diol: A compound with two bromine atoms and a diol structure.
Uniqueness: 2-Propanol, 1,1,3-tribromo- is unique due to its specific bromination pattern, which imparts distinct reactivity and chemical behavior. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
59228-00-1 |
|---|---|
Molekularformel |
C3H5Br3O |
Molekulargewicht |
296.78 g/mol |
IUPAC-Name |
1,1,3-tribromopropan-2-ol |
InChI |
InChI=1S/C3H5Br3O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
InChI-Schlüssel |
QDJVPMNYRGTTFU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
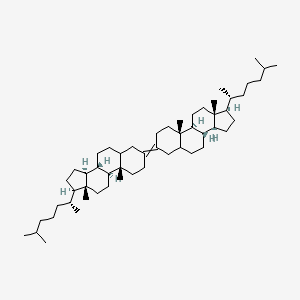
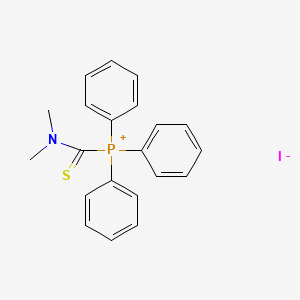
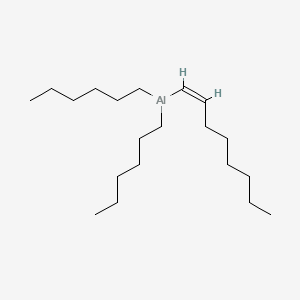
-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
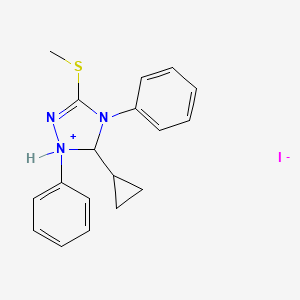
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
